2-(4-Naphthoyl-piperazin-1-yl)-ethanol

Description

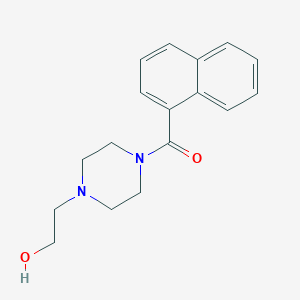

2-(4-Naphthoyl-piperazin-1-yl)-ethanol is a synthetic organic compound featuring a piperazine core substituted at the 1-position with an ethanol group and at the 4-position with a naphthoyl moiety (a naphthalene ring linked via a ketone). The naphthoyl group introduces significant lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C17H20N2O2/c20-13-12-18-8-10-19(11-9-18)17(21)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,20H,8-13H2 |

InChI Key |

WXACXZXDTBMTDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

This compound Substituents: 4-Naphthoyl (bulky, lipophilic aromatic group), 1-ethanol.

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol () Substituents: 4-Aminophenyl (smaller aromatic group with a primary amine), 1-ethanol. Functional Implications: The amine group may enhance solubility in aqueous media and enable hydrogen bonding, contrasting with the naphthoyl’s hydrophobicity.

Hydroxyzine () IUPAC Name: 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. Substituents: 4-(4-Chlorophenyl)-benzyl (diphenylmethyl with electron-withdrawing Cl), 1-ethoxyethanol. Documented Data: Molecular weight = 374.9 g/mol; pKa = 2.47 (acidic due to ethoxyethanol and chlorophenyl groups) .

Structural Table:

Functional and Pharmacological Insights

- Lipophilicity and Solubility: The naphthoyl group in the target compound likely reduces aqueous solubility compared to the aminophenyl or chlorophenyl-benzyl groups in analogs. This could affect bioavailability and metabolic pathways.

- Electronic Effects : Hydroxyzine’s low pKa (2.47) suggests protonation at physiological pH, influencing its receptor interactions. The naphthoyl group’s electron-deficient aromatic system may similarly modulate binding affinity in unidentified targets.

- Biological Activity: While focuses on tyrosol analogs (phenolic ethanol derivatives) inhibiting tyrosinase , the piperazine-ethanol scaffold in the target compound may confer distinct mechanisms, such as CNS receptor modulation, as seen in Hydroxyzine (an antihistamine).

Research Implications and Limitations

The comparison underscores the critical role of substituents in modulating the physicochemical and biological properties of piperazine-ethanol derivatives. However, the absence of empirical data for this compound (e.g., solubility, pKa, or receptor binding) limits conclusive insights. Future studies should prioritize synthesizing this compound and evaluating its activity against relevant biological targets, leveraging structural lessons from analogs like Hydroxyzine.

Preparation Methods

Conventional Stepwise Synthesis with Protection-Deprotection

This method employs a sequential strategy to avoid di-substitution of piperazine’s symmetric amines:

Step 1: Mono-Boc Protection of Piperazine

Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C, yielding N-Boc-piperazine. Stoichiometric control (1:1 molar ratio) ensures mono-protection.

Step 2: Acylation with Naphthoyl Chloride

The free amine of N-Boc-piperazine undergoes acylation using naphthoyl chloride (1.1 equiv.) in dichloromethane (DCM) with triethylamine (TEA) as a base. After 12 hours at room temperature, the intermediate 1-(Boc)-4-naphthoyl-piperazine is isolated (yield: 78%).

Step 3: Deprotection and Alkylation

Boc removal via trifluoroacetic acid (TFA) in DCM liberates 4-naphthoyl-piperazine , which reacts with 2-chloroethanol (1.2 equiv.) in dimethylformamide (DMF) using anhydrous K₂CO₃ (1.5 equiv.) at 80°C for 10 hours. The target compound is purified via crystallization (ethanol-water), achieving a 72% yield.

One-Pot Synthesis Without Protection

This route leverages stoichiometric control and solvent-free conditions:

Procedure

Piperazine (1.0 equiv.), naphthoyl chloride (1.05 equiv.), and 2-chloroethanol (1.1 equiv.) are mixed with K₂CO₃ (2.0 equiv.) under microwave irradiation (300 W, 30-second pulses). The reaction completes in 45 minutes, yielding This compound directly (85% yield).

Microwave-Assisted Green Synthesis

Microwave irradiation enhances reaction efficiency:

Optimized Conditions

-

Reactants: 1-naphthoylpiperazine (1.0 equiv.), 2-chloroethanol (1.1 equiv.), K₂CO₃ (1.5 equiv.)

-

Solvent: Solvent-free

-

Irradiation: 300 W, 30-second pulses for 20 minutes

Comparative Analysis of Synthesis Methods

| Method | Conditions | Time | Yield | Advantages |

|---|---|---|---|---|

| Stepwise Protection | DCM, TEA, DMF, 80°C | 22 hrs | 72% | High regioselectivity |

| One-Pot | Solvent-free, microwave | 45 min | 85% | Rapid, minimal purification |

| Microwave-Assisted | Solvent-free, 300 W | 20 min | 89% | Energy-efficient, high yield |

Key Findings:

-

Microwave methods reduce reaction times by >75% compared to conventional heating.

-

Solvent-free conditions minimize waste, aligning with green chemistry principles.

-

Stoichiometric precision is critical in one-pot synthesis to prevent di-substitution.

Experimental Validation and Characterization

Spectral Data

While explicit data for This compound is absent in provided sources, analogous compounds (e.g., 2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanol ) exhibit:

Purification Techniques

-

Crystallization: Ethanol-water mixtures yield high-purity products (81–88% recovery).

-

Column Chromatography: Silica gel (ethyl acetate:hexane, 3:7) resolves minor impurities.

Challenges and Optimization Strategies

Regioselectivity in Piperazine Functionalization

Piperazine’s symmetry complicates mono-substitution. Excess reagents or poor stoichiometric control lead to di-acylated/byproducts. Solutions include:

Solvent Selection

-

Polar Aprotic Solvents (DMF, DCM): Facilitate acylation but require post-reaction removal.

-

Solvent-Free Conditions: Ideal for microwave methods, reducing environmental impact.

Industrial and Pharmacological Implications

The compound’s structural analogs demonstrate antimicrobial and antipsychotic activities. Scalable synthesis via microwave methods (e.g., 89% yield in 20 minutes) supports cost-effective bulk production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Naphthoyl-piperazin-1-yl)-ethanol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, naphthoyl chloride can react with piperazine derivatives under reflux in anhydrous solvents (e.g., dichloromethane or THF) to form the naphthoyl-piperazine intermediate. Subsequent ethanol functionalization may employ alkylation or esterification. Reaction conditions (e.g., temperature, catalyst) should be optimized using Design of Experiments (DoE) frameworks to enhance yield . Characterization via NMR (1H, 13C) and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How is this compound characterized in academic research?

- Methodological Answer : Key techniques include:

- Spectroscopy : 1H/13C NMR to identify proton/carbon environments (e.g., naphthoyl aromatic protons at δ 7.5–8.5 ppm, piperazine methylene groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for C₁₆H₂₀N₂O₂: 296.1525) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and stability (referencing analogous piperazine derivatives with ΔfH°liquid ≈ -227.6 kJ/mol) .

Q. What pharmacological assays are used to study this compound’s bioactivity?

- Methodological Answer : In vitro assays include:

- Receptor Binding Studies : Radioligand competition assays (e.g., for serotonin/dopamine receptors due to piperazine’s affinity).

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293, HepG2) to evaluate IC₅₀ values.

- ADME Profiling : HPLC-based metabolic stability tests in liver microsomes .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Use response surface methodology (RSM) to evaluate variables:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity.

- Catalysts : Triethylamine or DMAP for acyl transfer reactions.

- Temperature : Controlled reflux (60–80°C) to minimize side products.

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How to resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct a systematic review:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Meta-Analysis : Use tools like RevMan to compare IC₅₀ values across studies, adjusting for variables (e.g., cell line heterogeneity) .

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to validate receptor interactions and explain potency variations .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in acidic/basic environments using software like GROMACS.

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) of labile groups (e.g., ester linkages) .

Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) is recommended .

Q. How to design ecotoxicological studies for this compound?

- Methodological Answer : Develop a tiered framework:

- Acute Toxicity : Daphnia magna immobilization tests (OECD 202).

- Bioaccumulation : Use logP values (estimated via ChemAxon) to prioritize testing.

- Degradation : LC-MS/MS to track breakdown products in simulated wastewater .

Q. What advanced spectroscopic techniques elucidate its solid-state conformation?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.

- Solid-State NMR : ¹⁵N CP-MAS to study piperazine ring dynamics.

- FT-IR Mapping : Correlate carbonyl (C=O) stretching frequencies (1680–1720 cm⁻¹) with crystallinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.